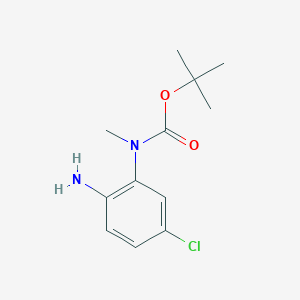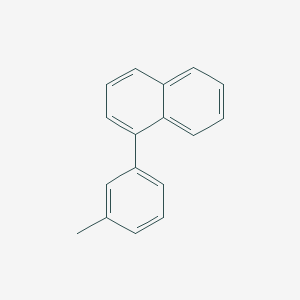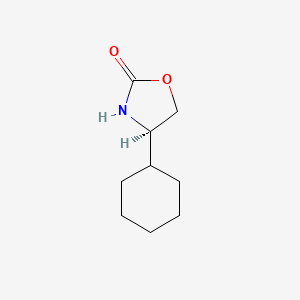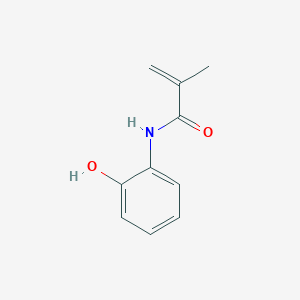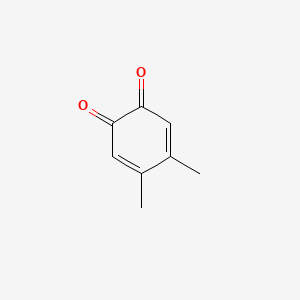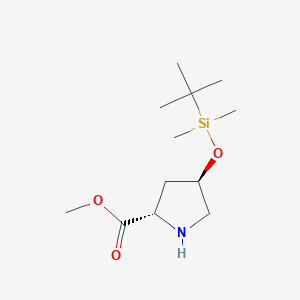
Methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features, including a pyrrolidine ring and a tert-butyl-dimethyl-silanyloxy group, which contribute to its reactivity and utility in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection: The hydroxyl group on the pyrrolidine ring is protected using tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Key factors include precise temperature control, efficient mixing, and the use of high-purity reagents.
化学反应分析
Types of Reactions
Methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, replacing the tert-butyl-dimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like fluoride ions (e.g., from tetrabutylammonium fluoride).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the silyl group.
科学研究应用
Methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to enzymes or receptors, influencing biochemical pathways. The tert-butyl-dimethylsilyl group can be cleaved under specific conditions, releasing the active pyrrolidine derivative that exerts its effects.
相似化合物的比较
Similar Compounds
(2S,4R)-4-(tert-butyl-dimethyl-silanyloxy)-pyrrolidine-2-carboxylic acid: Lacks the methyl ester group.
(2S,4R)-4-(tert-butyl-dimethyl-silanyloxy)-pyrrolidine-2-carboxylic acid ethyl ester: Contains an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its chiral nature and the presence of the silyl protecting group make it a valuable intermediate in asymmetric synthesis.
属性
分子式 |
C12H25NO3Si |
|---|---|
分子量 |
259.42 g/mol |
IUPAC 名称 |
methyl (2S,4R)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H25NO3Si/c1-12(2,3)17(5,6)16-9-7-10(13-8-9)11(14)15-4/h9-10,13H,7-8H2,1-6H3/t9-,10+/m1/s1 |
InChI 键 |
JSPTYFYXVHYTLP-ZJUUUORDSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H](NC1)C(=O)OC |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1CC(NC1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


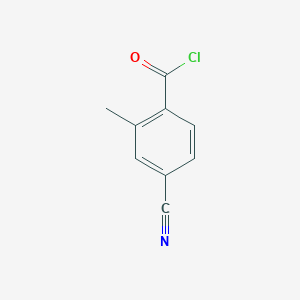

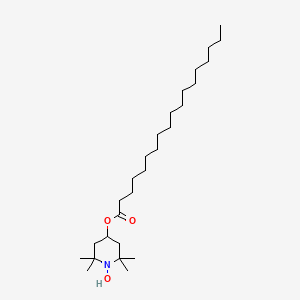
![4-{2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carbonyl}benzonitrile](/img/structure/B8619235.png)

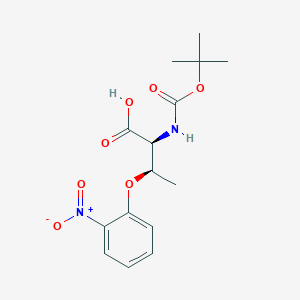
![Ethyl 1-{[(4-chlorophenyl)amino]carbonothioyl}piperidine-4-carboxylate](/img/structure/B8619249.png)
